Acétate de tert-butyle 2-(3-(2-aminoéthoxy)propoxy)

Vue d'ensemble

Description

Applications De Recherche Scientifique

Drug Discovery and Development

- Targeted Protein Degradation : The compound is integral in developing PROTACs aimed at degrading oncogenic proteins that drive cancer progression. For instance, studies have demonstrated its effectiveness in targeting the androgen receptor, a key player in prostate cancer .

Biochemical Assays

- Cellular Studies : Researchers employ this compound in cellular assays to study protein interactions and degradation pathways. It aids in elucidating the roles of specific proteins in cellular functions and disease mechanisms .

Therapeutic Applications

- Gene Therapy : Its application extends to gene therapy solutions where it can be utilized to modulate gene expression through targeted protein degradation, potentially leading to innovative treatments for genetic disorders .

Case Studies

Mécanisme D'action

Target of Action

Tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate, also known as NH2-PEG2-CH2-Boc, is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Mode of Action

As a PROTAC linker, Tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate forms a bridge between the target protein and the E3 ubiquitin ligase . This allows the ligase to ubiquitinate the target protein, marking it for degradation by the proteasome . This mechanism allows for the selective removal of specific proteins from the cell.

Biochemical Pathways

The primary biochemical pathway involved in the action of Tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By tagging specific proteins for degradation, PROTACs can modulate the levels of these proteins, influencing various cellular processes.

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME) properties would be expected to influence the bioavailability of the PROTAC. These properties would be influenced by factors such as the compound’s molecular weight (233.31 g/mol) and its physical form .

Result of Action

The result of the action of Tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate is the degradation of the target protein . This can have various effects at the molecular and cellular level, depending on the function of the target protein. For example, if the target protein is a key player in a disease process, its degradation could potentially halt or reverse the disease.

Analyse Biochimique

Biochemical Properties

Tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as a PEG-based PROTAC linker, which can be used in the synthesis of PROTACs . This interaction involves the formation of covalent bonds with target proteins, leading to their degradation. The compound’s ability to form stable complexes with enzymes and proteins makes it a valuable tool in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate remains stable under specific storage conditions, such as keeping it in a dark place, under an inert atmosphere, and storing it in a freezer at temperatures below -20°C . These conditions help maintain the compound’s efficacy in in vitro and in vivo studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate typically involves the reaction of tert-butyl bromoacetate with 3-(2-aminoethoxy)propanol in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification

Activité Biologique

tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate is a compound of interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables, research findings, and relevant case studies.

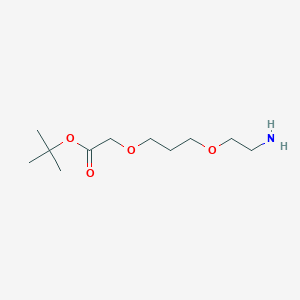

Chemical Structure and Properties

The chemical structure of tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 241.37 g/mol

This compound features a tert-butyl group, an ether linkage, and an aminoethoxy moiety, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate exhibits various biological activities, particularly in inhibiting cancer cell proliferation and modulating gene expression.

Inhibition of Cancer Cell Proliferation

A study investigated the antiproliferative effects of related compounds in various cancer cell lines. The results indicated that structural modifications significantly affect the potency of these compounds against cancer cells. For instance, a related compound demonstrated submicromolar inhibition in multiple cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC values ranging from 0.1 to 1 μM depending on the specific analog tested .

| Compound | Cell Line | IC (μM) |

|---|---|---|

| 3a | A549 | 0.5 |

| 3b | MCF-7 | 0.8 |

| 3c | MDA-MB-231 | 0.6 |

The mechanism by which tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate exerts its effects appears to involve modulation of transcription factors such as CREB (cAMP response element-binding protein). The compound's ability to inhibit CREB-mediated transcription has been linked to its structural features, particularly the amino group which plays a critical role in binding interactions .

Case Studies

- CREB Inhibition : In a study involving HEK293T cells, the compound was shown to inhibit CREB transcriptional activity in a dose-dependent manner. The significant inhibition was noted at concentrations as low as 50 nM, suggesting high potency .

- Antiproliferative Assays : Another investigation utilized the MTT assay to evaluate cell viability across different concentrations. The findings revealed that the compound effectively reduced cell viability in a concentration-dependent manner across multiple cancer types .

Safety and Toxicity Profile

While the biological activities are promising, it is crucial to assess the safety and toxicity profiles of tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate. Preliminary studies suggest that at therapeutic doses, the compound exhibits low cytotoxicity; however, comprehensive toxicological evaluations are necessary for clinical applications .

Propriétés

IUPAC Name |

tert-butyl 2-[3-(2-aminoethoxy)propoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO4/c1-11(2,3)16-10(13)9-15-7-4-6-14-8-5-12/h4-9,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZMKPMLVHFHOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.